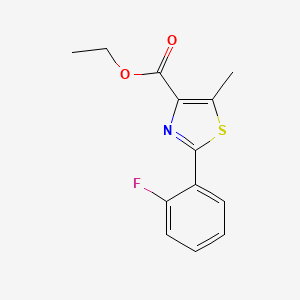

2-(2-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester

描述

2-(2-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester is a thiazole derivative featuring a fluorinated aromatic substituent, a methyl group, and an ethyl ester moiety. The thiazole core (a five-membered ring containing sulfur and nitrogen) is substituted at position 2 with a 2-fluorophenyl group, at position 5 with a methyl group, and at position 4 with an ethoxycarbonyl group.

属性

IUPAC Name |

ethyl 2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)18-12(15-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLLXXVHRXVMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Cyclization of Thiazole Precursors

One prevalent approach involves cyclization of suitable thiazole intermediates derived from substituted amino acids or thioamides. For instance, the synthesis of related thiazole derivatives often begins with the formation of a thioamide, followed by cyclization with α-haloketones or esters.

- Starting from methyl 4-methylthiazole-5-carboxylate derivatives, substitution at the 4-position with fluorophenyl groups is achieved via nucleophilic aromatic substitution or cross-coupling reactions, followed by ester hydrolysis or transesterification to obtain the ethyl ester.

- Use of base catalysts such as potassium carbonate or sodium hydride.

- Heating at 70–100°C to promote cyclization.

- Subsequent esterification or transesterification steps under reflux with ethanol.

- Requires multiple steps for functional group modifications.

- Potential for side reactions during aromatic substitutions.

One-Pot Synthesis via Cyclization and Functionalization

Recent patents, such as CN109503513B, describe a one-pot synthesis method that combines etherification, cyanation, and cyclization steps, reducing process complexity and improving yields.

- Starting from 2-(4-hydroxyphenyl)-4-methylthiazole-5-ethyl formate.

- Etherification with bromoisobutane catalyzed by alkali (potassium carbonate).

- Direct cyanation using phosphorus oxychloride, followed by quenching with ammonia and iodine.

- Final extraction yields the target ester with minimized purification steps.

- Potassium carbonate molar ratio: 2.0–3.6:1.

- Reaction temperature: 70–100°C.

- Use of N,N-dimethylformamide (DMF) as solvent.

- The process avoids noble metal catalysts and toxic reagents, favoring industrial scalability.

Functionalization of 2-(2-Fluorophenyl) Thiazole Core

The synthesis of the fluorophenyl derivative often involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions:

- Starting Material: 2-methyl-1,3-thiazole-4-carboxylate derivatives.

- Method:

- Hydrolysis of methyl ester to carboxylic acid.

- Conversion to acid chloride using reagents like thionyl chloride.

- Coupling with 2-fluorophenylboronic acid or halide via Suzuki coupling.

- Final esterification: The acid is esterified with ethanol under acidic catalysis to form the ethyl ester.

- Use of Pd(PPh₃)₄ as catalyst.

- Reflux in a suitable solvent like tetrahydrofuran (THF).

- Mild reaction temperatures (~80°C) to prevent decomposition.

Key Data Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| A. Cyclization of Thiazole Precursors | Methyl 4-methylthiazole-5-carboxylate derivatives | Cyclization, aromatic substitution | Base (K₂CO₃), ethanol, reflux | Simple, well-established | Multi-step, low regioselectivity |

| B. One-Pot Etherification & Cyanation | 2-(4-Hydroxyphenyl)-4-methylthiazole-5-ethyl formate | Etherification, cyanation, cyclization | Potassium carbonate, DMF, phosphorus oxychloride | High yield, scalable, fewer steps | Requires precise control of conditions |

| C. Cross-Coupling for Fluoro-Substitution | 2-Methyl-1,3-thiazole-4-carboxylate | Suzuki coupling, esterification | Pd catalyst, boronic acid, reflux | High regioselectivity | Catalyst cost, need for purification |

Research Findings and Industrial Relevance

- The one-pot synthesis method described in patent CN109503513B has demonstrated high efficiency, reduced reaction steps, and minimized purification, making it suitable for industrial-scale production.

- The use of phosphorus oxychloride for cyanation, combined with direct subsequent reactions, streamlines the synthesis of the key intermediate.

- Avoidance of noble metal catalysts and toxic reagents enhances safety and environmental compliance.

- Optimization of reaction parameters such as temperature, molar ratios, and solvent choice significantly impacts yield and purity.

化学反应分析

Types of Reactions

2-(2-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and dihydrothiazoles.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

科学研究应用

Antidiabetic Effects

Recent studies have highlighted the potential of thiazole derivatives, including 2-(2-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester, in managing diabetes. Research indicates that these compounds can improve insulin sensitivity and lipid profiles, demonstrating protective effects against hyperglycemia and related metabolic disorders. For instance, a study involving animal models showed that administration of thiazole derivatives significantly reversed elevated serum glucose and lipid levels associated with diabetes .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Thiazole derivatives are known to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage in various diseases, including diabetes and cardiovascular conditions. The antioxidant activity of these compounds contributes to their therapeutic potential .

Anti-inflammatory Effects

Thiazole derivatives exhibit anti-inflammatory properties by modulating inflammatory cytokines and reducing markers of inflammation in animal models. This suggests their potential use in treating inflammatory conditions, thereby expanding their applicability beyond metabolic disorders .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial efficacy of thiazole compounds. Studies have indicated that these derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for the development of new antimicrobial agents .

Case Study 1: Diabetes Management

In an experimental study, diabetic rats treated with this compound displayed significant improvements in glucose tolerance and insulin sensitivity. The compound was found to lower triglycerides and cholesterol levels while enhancing antioxidant enzyme activity, indicating its multifaceted role in managing diabetes .

Case Study 2: Inflammation Reduction

Another study focused on the anti-inflammatory effects of thiazole derivatives demonstrated that treatment with these compounds resulted in reduced levels of pro-inflammatory cytokines in a model of induced inflammation. Histopathological examinations confirmed the protective effects on tissues affected by inflammation .

作用机制

The mechanism of action of 2-(2-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to target proteins, while the thiazole ring can participate in hydrogen bonding and other interactions. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester and analogous thiazole/thiadiazole derivatives:

Key Observations :

Substituent Effects: Fluorine vs. Amino vs. Ester Groups: Amino-substituted derivatives () exhibit higher aqueous solubility, whereas ester groups (e.g., target compound) favor membrane permeability .

Core Heterocycle Modifications: Thiazolidinones () and thiadiazoles () introduce ring saturation or additional nitrogens, altering rigidity and electronic properties compared to the parent thiazole .

Biological Implications :

生物活性

2-(2-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C12H12FNO2S

- Molecular Weight : 251.29 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of fluorine and methyl groups in the structure may influence its pharmacological properties.

Antiviral Activity

Research has shown that thiazole derivatives exhibit antiviral properties, particularly against flaviviruses. The phenylthiazole ring system has been utilized to develop compounds that inhibit viral replication by targeting specific viral proteins. In a study investigating various phenylthiazole derivatives, compounds showed significant inhibitory activity against yellow fever virus at concentrations around 50 µM, with some achieving therapeutic indices (TI) greater than 100 .

Table 1: Antiviral Activity of Thiazole Derivatives

| Compound | EC50 (µM) | TI |

|---|---|---|

| Lead Compound | 1.0 | 147 |

| Compound A | 5.0 | 100 |

| Compound B | 3.5 | 120 |

The data indicates that modifications on the thiazole ring can enhance antiviral potency while maintaining low toxicity.

Anticancer Activity

Thiazoles have also been investigated for their anticancer properties. A series of thiazole derivatives were tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the low micromolar range. For instance, a related thiazole compound exhibited an IC50 of 1.61 µg/mL against human glioblastoma cells .

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound X | U251 (glioblastoma) | 1.61 ± 1.92 |

| Compound Y | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |

The presence of specific substituents on the phenyl ring was correlated with increased cytotoxic activity, indicating the importance of structural modifications in enhancing therapeutic efficacy.

Case Studies

- Antiviral Screening : In a study published in Journal of Medicinal Chemistry, various thiazole derivatives were screened for antiviral activity against flaviviruses. The results highlighted the significance of substituents on the thiazole structure, with certain modifications leading to enhanced selectivity and reduced toxicity .

- Antitumor Activity : Another research effort focused on synthesizing thiazole derivatives with different substituents to assess their anticancer potential. The findings demonstrated that compounds with electron-donating groups exhibited improved cytotoxicity against multiple cancer cell lines, supporting the hypothesis that molecular modifications can significantly impact biological activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on both the thiazole ring and the phenyl group are crucial for enhancing biological activity. For example:

- Fluorine Substitution : The introduction of fluorine at specific positions on the phenyl ring has been shown to improve both antiviral and anticancer activities.

- Methyl Groups : Methyl substitutions at certain positions on the thiazole ring enhance lipophilicity and may improve cellular uptake.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。